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Compound of Interest

Compound Name: 2-Chloromalonaldehyde

Cat. No.: B104417 Get Quote

For researchers, scientists, and professionals in drug development, 2-Chloromalonaldehyde
is a valuable and versatile chemical intermediate. This guide provides a comprehensive

overview of its chemical identity, properties, synthesis, and significant applications, with a focus

on its role in pharmaceutical manufacturing.

Chemical Identity and Properties
CAS Number: 36437-19-1[1]

Synonyms: 2-Chloro-1,3-propanedial, Chloromalonaldehyde, Chloromalondialdehyde,

Chloromalonic dialdehyde[2]

2-Chloromalonaldehyde is a derivative of malonaldehyde and belongs to the family of β-

dialdehydes. The presence of a chlorine atom at the second carbon position significantly

influences its reactivity and polarity. The two aldehyde functional groups make it a key

precursor in various condensation and electrophilic addition reactions.[2]

Physicochemical Data
A summary of the key quantitative data for 2-Chloromalonaldehyde is presented in the table

below for easy reference and comparison.
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Property Value

Molecular Formula C₃H₃ClO₂

Molecular Weight 106.51 g/mol

Melting Point 140-145 °C

Boiling Point 111 °C

Density 1.261 g/cm³

Flash Point 32 °C

Solubility
Slightly soluble in DMSO, Ethyl Acetate

(heated), and Methanol

Appearance Off-white to brown crystalline powder

Purity (typical) >99% (by HPLC)

Synthesis of 2-Chloromalonaldehyde
Several synthetic routes to 2-Chloromalonaldehyde have been developed, each with distinct

advantages and considerations.

Synthesis via Vilsmeier-Haack Reaction
A common and efficient method for synthesizing 2-Chloromalonaldehyde is through a

Vilsmeier-Haack type reaction. This single-step process avoids the formation of intermediates

and utilizes readily available starting materials.[2]

Reaction Setup: In a reaction vessel, N,N-dimethylformamide and phosphorus oxychloride

are reacted with chloroacetyl chloride at a controlled temperature of 0-5 °C to form the

Vilsmeier reagent.[2]

Formation of the Complex: The newly formed complex is then reacted with a basifying agent.

Suitable basifying agents include alkali metal salts such as sodium carbonate, potassium

carbonate, sodium hydroxide, or potassium hydroxide.[2]
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Hydrolysis: The resulting alkali salt is subsequently hydrolyzed by the addition of an acid

(e.g., hydrochloric acid, sulfuric acid, or acetic acid) to adjust the pH of the reaction mixture

to 1.[2]

Extraction and Purification: The 2-Chloromalonaldehyde is extracted from the aqueous

layer using an organic solvent like toluene, tertiary butyl methyl ether, or ethyl acetate. The

organic extract is then concentrated to a thick mass.[2]

Crystallization: A solvent such as dichloromethane, methanol, or tetrahydrofuran is added to

the concentrated mass to induce crystallization. The resulting crystalline material is filtered

and dried in an oven at 50°C to yield a yellowish to brown free-flowing powder of 2-
Chloromalonaldehyde with a purity of over 99% as determined by HPLC.[2]

Synthesis from Mucochloric Acid
An alternative synthesis route starts from mucochloric acid.[2]

Reaction with Aniline: Mucochloric acid is added to aniline, and the reaction mixture is

heated to 90 °C for 60 minutes.[2]

Formation of Intermediate: The mixture is then cooled and filtered to obtain 3-anilido-2-

chloro-acrolein.[2]

Hydrolysis: The intermediate is treated with a sodium hydroxide solution to yield the sodium

salt of 2-Chloromalonaldehyde.[2]

Applications in Drug Development
2-Chloromalonaldehyde is a key intermediate in the synthesis of several pharmaceutically

active ingredients.

Synthesis of Etoricoxib
A prominent application of 2-Chloromalonaldehyde is in the production of Etoricoxib, a

selective COX-2 inhibitor used as a non-steroidal anti-inflammatory drug.[2]

Condensation Reaction: 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (the

ketosulfide intermediate) and 2-Chloromalonaldehyde are added to a solution of an acid
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(e.g., acetic acid or propionic acid) and an ammonium salt (e.g., ammonium acetate).[3]

Ring Annulation: The mixture is heated to reflux (around 130 °C) and stirred for

approximately 16 hours to facilitate the ring annulation.[3]

Work-up: The amount of acid is reduced by distillation under reduced pressure. The

remaining residue is basified with a sodium hydroxide solution.[3]

Extraction: The resulting solution is extracted multiple times with an organic solvent such as

ethyl acetate.[3]

Purification: The combined organic extracts are treated with charcoal, filtered, and dried. The

solvent is then evaporated under reduced pressure to yield 5-chloro-3-(4-

methylthiophenyl)-6'-methyl-[2,3']bipyridine, a precursor to Etoricoxib.[3] This intermediate is

then oxidized to form Etoricoxib.[4]

Chemical Reactivity and Mechanisms
The reactivity of 2-Chloromalonaldehyde is dominated by its two aldehyde groups, which are

susceptible to nucleophilic attack.

General Mechanism of Nucleophilic Addition
The carbonyl carbons of the aldehyde groups are electrophilic and readily react with

nucleophiles. The general mechanism involves:

Nucleophilic Attack: A nucleophile attacks one of the carbonyl carbons.

Tetrahedral Intermediate: This leads to the formation of a tetrahedral intermediate where the

carbonyl carbon's hybridization changes from sp² to sp³.

Protonation: The resulting alkoxide is then protonated, typically by a weak acid, to form an

alcohol.

Visualizing the Processes
To better illustrate the chemical processes described, the following diagrams are provided in

the DOT language for Graphviz.
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Synthesis of 2-Chloromalonaldehyde via Vilsmeier-
Haack Reaction
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Caption: Vilsmeier-Haack synthesis workflow for 2-Chloromalonaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b104417?utm_src=pdf-body
https://www.benchchem.com/product/b104417?utm_src=pdf-body-img
https://www.benchchem.com/product/b104417?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for the Synthesis of Etoricoxib
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Caption: Key steps in the synthesis of Etoricoxib from 2-Chloromalonaldehyde.
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General Mechanism of Nucleophilic Addition to 2-
Chloromalonaldehyde
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Caption: The general mechanism of nucleophilic addition to a carbonyl group of 2-
Chloromalonaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Chloromalonaldehyde | CAS 36437-19-1 | LGC Standards [lgcstandards.com]

2. Synthesis Of 2 Chloromalonaldehyde [quickcompany.in]

3. WO2013104546A1 - Process for the synthesis of etoricoxib - Google Patents
[patents.google.com]

4. U.S. Patent for Process for the synthesis of etoricoxib Patent (Patent # 9,024,030 issued
May 5, 2015) - Justia Patents Search [patents.justia.com]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-
Chloromalonaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104417#2-chloromalonaldehyde-cas-number-and-
synonyms]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b104417?utm_src=pdf-body
https://www.benchchem.com/product/b104417?utm_src=pdf-body
https://www.benchchem.com/product/b104417?utm_src=pdf-body-img
https://www.benchchem.com/product/b104417?utm_src=pdf-body
https://www.benchchem.com/product/b104417?utm_src=pdf-body
https://www.benchchem.com/product/b104417?utm_src=pdf-custom-synthesis
https://www.lgcstandards.com/DE/en/p/TRC-C368320
https://www.quickcompany.in/patents/synthesis-of-2-chloromalonaldehyde
https://patents.google.com/patent/WO2013104546A1/en
https://patents.google.com/patent/WO2013104546A1/en
https://patents.justia.com/patent/9024030
https://patents.justia.com/patent/9024030
https://www.benchchem.com/product/b104417#2-chloromalonaldehyde-cas-number-and-synonyms
https://www.benchchem.com/product/b104417#2-chloromalonaldehyde-cas-number-and-synonyms
https://www.benchchem.com/product/b104417#2-chloromalonaldehyde-cas-number-and-synonyms
https://www.benchchem.com/product/b104417#2-chloromalonaldehyde-cas-number-and-synonyms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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